molecular formula C10H12N2O2 B13999172 n-(2,6-Dimethylphenyl)-n-nitrosoacetamide CAS No. 86756-31-2

n-(2,6-Dimethylphenyl)-n-nitrosoacetamide

Cat. No.: B13999172
CAS No.: 86756-31-2
M. Wt: 192.21 g/mol
InChI Key: JXMUYKRNLSIMPM-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-nitrosoacetamide: is an organic compound characterized by the presence of a nitroso group attached to an acetamide moiety, which is further substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-N-nitrosoacetamide typically involves the reaction of 2,6-dimethylaniline with nitrosyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate nitroso compound, which subsequently reacts with acetic anhydride to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the nitrosyl chloride and to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the acetamide moiety under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted acetamides.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-nitrosoacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-nitrosoacetamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

    N-(2,6-Dimethylphenyl)acetamide: Lacks the nitroso group, leading to different chemical reactivity and biological activity.

    N-(2,6-Dimethylphenyl)-N-nitrosourea: Contains a nitrosourea moiety, which imparts different pharmacological properties.

Uniqueness: N-(2,6-Dimethylphenyl)-N-nitrosoacetamide is unique due to the presence of both the nitroso and acetamide groups, which confer distinct chemical reactivity and potential biological activities

Properties

CAS No.

86756-31-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-nitrosoacetamide

InChI

InChI=1S/C10H12N2O2/c1-7-5-4-6-8(2)10(7)12(11-14)9(3)13/h4-6H,1-3H3

InChI Key

JXMUYKRNLSIMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C)N=O

Origin of Product

United States

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